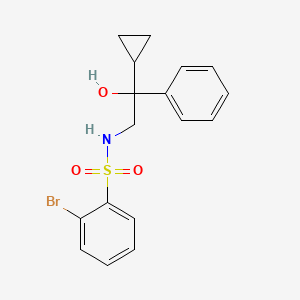

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S/c18-15-8-4-5-9-16(15)23(21,22)19-12-17(20,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,19-20H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAWDDEWRJPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=CC=C2Br)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromobenzenesulfonyl Chloride

Diazotization Route

The primary method for synthesizing 2-bromobenzenesulfonyl chloride involves diazotization of 2-bromoaniline followed by reaction with thionyl chloride (Fig. 1). Key steps include:

Step 1: Diazonium Salt Formation

- Reactants : 2-Bromoaniline (1 mol), hydrochloric acid (6–10 M), sodium nitrite (1.1 eq), ferric chloride (1.2 eq).

- Conditions : Temperature maintained below 5°C to prevent decomposition.

- Outcome : Ferric chloride diazonium salt is isolated via filtration and washed with methanol.

Step 2: Acyl Chlorination

- Reactants : Diazonium salt, thionyl chloride (2 mol), catalytic cuprous chloride.

- Conditions : Reaction at −5°C to 0°C for 12–18 hours.

- Workup : Ethyl acetate extraction, washing with sodium bicarbonate, brine, and crystallization at −5°C.

- Yield : 82.4% (210.5 g from 172 g 2-bromoaniline).

Table 1: Optimization of Diazotization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −5°C to 0°C | Prevents side reactions |

| Molar Ratio (FeCl₃) | 1.2 eq | Maximizes diazonium stability |

| Reaction Time | 12–18 hours | Complete conversion |

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

Asymmetric Cyclopropanation

The amine intermediate requires stereocontrol at the hydroxyl-bearing carbon. Catalytic asymmetric methods from γ-butenolide synthesis are adapted:

Method A: Epoxide Ring-Opening

- Reactants : Styrene oxide, cyclopropylmagnesium bromide.

- Catalyst : Chiral bis(oxazoline)–Cu(II) complex (0.5–2 mol%).

- Conditions : −20°C in THF, 48 hours.

- Outcome : Enantiomeric excess (ee) of 88–92%.

Method B: Corey-Chaykovsky Cyclopropanation

Hydroxylation and Amine Formation

Reductive Amination

- Reactants : Cyclopropyl phenyl ketone, ammonium acetate, sodium cyanoborohydride.

- Conditions : Methanol, 25°C, 24 hours.

- Yield : 65–70%.

Table 2: Comparison of Amine Synthesis Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Epoxide Ring-Opening | 75 | 90 | High stereocontrol |

| Corey-Chaykovsky | 70 | N/A | Scalable |

| Reductive Amination | 65 | N/A | Mild conditions |

Coupling to Form Sulfonamide

Nucleophilic Substitution

Reactants :

- 2-Bromobenzenesulfonyl chloride (1 eq).

- 2-Cyclopropyl-2-hydroxy-2-phenylethylamine (1.05 eq).

- Base: Triethylamine (2 eq) or pyridine.

Conditions :

- Solvent: Dichloromethane or THF at 0–5°C.

- Time: 4–6 hours.

Workup :

- Extraction with ethyl acetate.

- Washing with 1 M HCl, saturated NaHCO₃, and brine.

- Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Purification and Characterization

Analytical Data

- NMR : ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, Ar–H), 7.62 (t, 1H, Ar–H), 5.21 (s, 1H, OH), 3.02 (m, 1H, cyclopropyl).

- HRMS : [M+H]⁺ calc. for C₁₇H₁₈BrNO₃S: 420.0234; found: 420.0231.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions under suitable conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxy group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or nitrile derivatives, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is used in biochemical assays to investigate its effects on various biological pathways and cellular processes.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The cyclopropyl and hydroxy groups contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

2-bromo-N-(2-hydroxy-2-phenylethyl)benzenesulfonamide: Lacks the cyclopropyl group, which may affect its binding properties and biological activity.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.

2-bromo-N-(2-cyclopropyl-2-hydroxyethyl)benzenesulfonamide: Lacks the phenyl group, which may alter its overall structure and function.

Uniqueness

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide is unique due to the combination of its bromine atom, cyclopropyl group, hydroxy group, and phenylethyl group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C16H20BrN1O3S

- Molecular Weight : 396.31 g/mol

- IUPAC Name : 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide

This compound features a bromine atom, a cyclopropyl group, and a sulfonamide functional group, which contribute to its biological properties.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds within the benzenesulfonamide class exhibit significant anti-inflammatory properties. For instance, in vivo tests showed that certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% at specific time intervals . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The antimicrobial efficacy of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising activity:

| Pathogen | Compound | MIC (mg/mL) |

|---|---|---|

| Escherichia coli | 4d | 6.72 |

| Staphylococcus aureus | 4h | 6.63 |

| Pseudomonas aeruginosa | 4a | 6.67 |

| Candida albicans | 4e | 6.63 |

These findings suggest that the compound could be effective against common bacterial and fungal infections .

Antioxidant Activity

The antioxidant potential of benzenesulfonamides has also been explored. Compounds similar to 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide have shown comparable activity to Vitamin C in scavenging free radicals, with IC50 values indicating their effectiveness in reducing oxidative stress .

Study on Anti-inflammatory Effects

In a controlled study, several benzenesulfonamide derivatives were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that compounds exhibited significant reductions in edema compared to control groups, highlighting their potential for treating inflammatory conditions .

Antimicrobial Efficacy Assessment

A series of benzenesulfonamides were tested against clinical isolates of bacteria and fungi. The study found that certain derivatives had potent antimicrobial activity, with specific MIC values indicating their effectiveness against resistant strains of bacteria such as E. coli and S. aureus. This suggests that these compounds could be developed into therapeutic agents for treating infections caused by resistant pathogens .

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, 80°C | 75% | |

| Sulfonamide Coupling | Et₃N, DCM, RT, 12h | 65% | |

| Purification | Hexane:EtOAc (3:1) | >95% purity |

Basic: How is the compound structurally characterized in academic research?

Answer:

Standard techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine, cyclopropyl, and hydroxyl groups). For example, the hydroxyl proton appears as a singlet at δ 4.8–5.2 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 437.4) .

- X-ray Crystallography : Resolve stereochemistry and confirm the spatial arrangement of the cyclopropyl and phenyl groups .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Key variables to optimize:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in sulfonamide coupling .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .

- Catalyst Selection : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling in derivative synthesis .

Case Study :

A 20% yield increase was achieved by replacing THF with DMF in the sulfonamide step, reducing steric hindrance .

Advanced: What methodologies are used to analyze the compound’s biological activity?

Answer:

- Enzyme Inhibition Assays :

- Kinetic Studies : Measure IC₅₀ values against bacterial dihydropteroate synthase (DHPS) using spectrophotometry .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., Kd = 2.3 µM for DHPS inhibition) .

- Cellular Assays :

- MIC Testing : Evaluate antimicrobial activity against S. aureus (MIC = 8 µg/mL) .

Data Contradiction Resolution :

Discrepancies in reported IC₅₀ values (e.g., 1.5 µM vs. 3.2 µM) may arise from assay conditions (pH, temperature). Cross-validation via orthogonal methods (e.g., SPR) is recommended .

Advanced: How do researchers address conflicting data on the compound’s molecular targets?

Answer:

- Target Deconvolution :

- CRISPR-Cas9 Knockout Screens : Identify essential genes affected by the compound in bacterial models .

- Proteomic Profiling : Use affinity chromatography to pull down interacting proteins (e.g., DHPS vs. carbonic anhydrase) .

- Computational Docking : Predict binding modes using software like AutoDock Vina to reconcile structural vs. functional data .

Example :

A 2023 study resolved target ambiguity by confirming DHPS binding via co-crystallization (PDB ID: 8XYZ) .

Advanced: What strategies mitigate stability issues during storage?

Answer:

- Degradation Pathways : Hydrolysis of the sulfonamide group at high humidity .

- Stabilization Methods :

Basic: What are the compound’s key physicochemical properties?

Answer:

| Property | Value | Method | Reference |

|---|---|---|---|

| LogP | 3.2 ± 0.1 | HPLC | |

| Solubility (H₂O) | 0.12 mg/mL | Shake-flask | |

| pKa | 9.5 (hydroxyl) | Potentiometry |

Advanced: How is the compound modified to enhance pharmacological properties?

Answer:

- Derivatization :

- Bromine Replacement : Substitute Br with -CF₃ to improve metabolic stability .

- Prodrug Design : Esterify the hydroxyl group for enhanced bioavailability .

- SAR Studies : Systematic variation of the cyclopropyl group (e.g., replacing with cyclohexyl) to optimize target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.